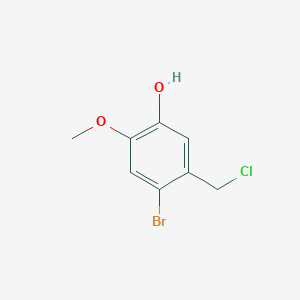

4-Bromo-5-(chloromethyl)-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-(chloromethyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIYYWWFEBWXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348436 | |

| Record name | 4-bromo-5-(chloromethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655238-40-7 | |

| Record name | 4-Bromo-5-(chloromethyl)-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655238-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-(chloromethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Chloromethyl 2 Methoxyphenol

Targeted Synthesis Routes

The preparation of 4-Bromo-5-(chloromethyl)-2-methoxyphenol is primarily achieved through specific, well-defined synthetic pathways. These routes are designed to efficiently construct the target molecule from readily available precursors, ensuring high yields and purity. The key strategies involve the direct chloromethylation of a suitably substituted phenol (B47542) or the transformation of a pre-functionalized precursor.

Chloromethylation of Specific Precursors

A documented and efficient method for the synthesis of this compound involves the treatment of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol with thionyl chloride. researchgate.netnbinno.com This reaction directly converts the benzylic alcohol functionality into the desired chloromethyl group.

The synthesis begins with the precursor, 2-Bromo-5-hydroxy-4-methoxybenzenemethanol, which is dissolved in a dry solvent such as chloroform (B151607). researchgate.netnbinno.com The reaction mixture is cooled, typically to 0 °C, before the dropwise addition of thionyl chloride. researchgate.netnbinno.com After the addition, the reaction is allowed to warm to ambient temperature and stirred for several hours to ensure complete conversion. researchgate.netnbinno.com The reaction proceeds with a high yield, reported to be around 93%. nbinno.com

Reaction Parameters for the Transformation of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol

| Parameter | Value |

|---|---|

| Precursor | 2-Bromo-5-hydroxy-4-methoxybenzenemethanol |

| Reagent | Thionyl chloride |

| Solvent | Dry chloroform |

| Temperature | 0 °C to ambient temperature |

| Reaction Time | 3 hours |

| Yield | 93% |

4-Bromo-2-methoxyphenol, also known as 4-Bromoguaiacol, serves as a logical precursor for the synthesis of this compound. medchemexpress.com The direct chloromethylation of 4-Bromoguaiacol would introduce the chloromethyl group onto the aromatic ring. The directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring are crucial for determining the position of the incoming electrophile. Both the hydroxyl and methoxy groups are ortho-, para-directing. In 4-Bromoguaiacol, the position para to the hydroxyl group is occupied by the bromine atom. The positions ortho to the hydroxyl group are C3 and C5. The methoxy group at C2 further activates the ring. The chloromethylation is expected to occur at the C5 position, which is ortho to the hydroxyl group and para to the methoxy group, leading to the desired product.

The chloromethylation of aromatic compounds is a well-established reaction, often carried out using formaldehyde (B43269) and hydrogen chloride, or with reagents like chloromethyl methyl ether, typically in the presence of a Lewis acid catalyst. researchgate.net The reaction conditions would need to be carefully controlled to ensure selective monochloromethylation and to avoid potential side reactions.

Strategic Functionalization Approaches

The synthesis of this compound can also be viewed as a strategic functionalization approach, where the molecule is designed as a building block for larger, more complex structures. The presence of the reactive chloromethyl group allows for a variety of subsequent chemical modifications.

The structure of this compound makes it a potentially valuable monomer or intermediate in the synthesis of conjugated polymers. The aromatic ring with its electron-donating methoxy and hydroxyl groups can be a component of the polymer backbone. The bromo and chloromethyl groups offer sites for polymerization or for the attachment of side chains that can tune the polymer's properties. For instance, the chloromethyl group can be converted to other functionalities, which can then be used in polymerization reactions like Suzuki or Stille coupling. While direct use of this specific compound in a named conjugated polymer is not widely documented, the synthesis of cationic conjugated polymers for applications such as DNA microarrays often involves the functionalization of aromatic monomers with reactive groups to enable polymerization and impart desired properties. nih.gov

Precursor Synthesis Pathways and Regiochemical Control

The synthesis of the precursor 2-Bromo-5-hydroxy-4-methoxybenzenemethanol often starts from a more readily available substituted benzaldehyde. For example, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) can be synthesized from veratraldehyde through a sequence of bromination and selective demethylation. researchgate.net The regioselectivity of the bromination of guaiacol (B22219) and its derivatives is influenced by the directing effects of the hydroxyl and methoxy groups. researchgate.net The hydroxyl group is a strongly activating, ortho-, para-director, while the methoxy group is also an activating, ortho-, para-director. Careful selection of brominating agents and reaction conditions is necessary to achieve the desired isomer. For instance, the bromination of guaiacol can yield a mixture of isomers, and controlling the regioselectivity to favor the 4-bromo isomer is a key challenge. researchgate.net Once the desired substitution pattern is established on the benzaldehyde, the aldehyde group can be reduced to the corresponding alcohol to yield 2-Bromo-5-hydroxy-4-methoxybenzenemethanol.

Electrophilic Aromatic Bromination Strategies

The introduction of a bromine atom onto the phenolic precursor is a critical step, typically achieved through electrophilic aromatic substitution. The starting material for this step is often a guaiacol (2-methoxyphenol) derivative. The high electron density of the aromatic ring, activated by the hydroxyl and methoxy groups, makes it highly susceptible to electrophilic attack, often proceeding under mild conditions without the need for a strong Lewis acid catalyst. Common brominating agents for this transformation include N-bromosuccinimide (NBS) or molecular bromine in a non-polar solvent.

The specific placement of the bromine atom at the C4 position is a direct consequence of the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups already present on the aromatic ring. Both are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.

The hydroxyl group is a stronger activating group than the methoxy group. Therefore, its directing effect is dominant. The position para to the hydroxyl group (C4) is highly activated and sterically accessible. The ortho positions (C3 and C5 relative to the -OCH₃ group; C6 relative to the -OH group) are also activated, but the C4 position benefits from the combined activating influence of being para to the hydroxyl group and ortho to the methoxy group, making it the most favorable site for electrophilic attack. This strong regiochemical control ensures a high yield of the desired 4-bromo isomer.

Table 1: Regiochemical Influence of Substituents on a 2-Methoxyphenol Ring

| Position | Influence from -OH (at C1) | Influence from -OCH₃ (at C2) | Overall Favorability for Electrophilic Attack |

|---|---|---|---|

| C3 | Ortho (Activated) | Meta (Weakly Deactivated) | Moderately Favorable |

| C4 | Para (Strongly Activated) | Ortho (Activated) | Highly Favorable |

| C5 | Meta (Weakly Deactivated) | Para (Strongly Activated) | Favorable |

| C6 | Ortho (Activated) | - | Favorable (potential steric hindrance) |

Demethylation Reactions for Phenolic Precursors

An alternative synthetic approach could involve a precursor where the phenolic hydroxyl group is protected as a methyl ether. For instance, starting with a 1-bromo-2,4-dimethoxybenzene (B92324) derivative would necessitate a selective demethylation step to reveal the free phenol. Cleavage of aryl methyl ethers is a common transformation in organic synthesis. A variety of reagents can accomplish this, each with different mechanisms and reaction conditions. Boron tribromide (BBr₃) is a particularly effective and mild reagent for this purpose, forming a Lewis acid-base adduct with the ether oxygen, followed by nucleophilic attack by bromide. Harsher conditions, such as heating with strong acids like hydrobromic acid (HBr), can also be used. Additionally, strong nucleophiles like thiolates in polar aprotic solvents can cleave methyl ethers via an Sₙ2 mechanism.

Table 2: Comparison of Common Reagents for Aryl Methyl Ether Demethylation

| Reagent | Typical Conditions | Mechanism Type | Key Characteristics |

|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, low temperature to RT | Lewis Acid-Assisted Cleavage | Mild, high-yielding, good functional group tolerance. |

| Hydrobromic Acid (HBr) | Aqueous solution, elevated temp. | Protonation followed by Sₙ2 | Harsh conditions, low functional group tolerance. |

| Sodium Thiolates (e.g., EtSNa) | DMF, elevated temperature | Nucleophilic (Sₙ2) Attack | Non-acidic, useful for base-stable compounds. |

Multi-step Convergent and Divergent Synthetic Sequences

The synthesis of a molecule with a specific, dense arrangement of functional groups like this compound typically involves a multi-step linear sequence rather than a convergent approach. A documented synthesis of this compound utilizes 2-Bromo-5-hydroxy-4-methoxybenzenemethanol as a direct precursor. The synthesis of this precursor itself represents a multi-step process where the various substituents are installed sequentially onto an aromatic starting material.

The final step in this reported sequence is the conversion of the benzylic alcohol group of the precursor into a chloromethyl group. This is efficiently achieved by treating the alcohol with thionyl chloride (SOCl₂). This specific transformation highlights a key step in a longer, linear synthesis.

From a divergent synthesis perspective, the intermediate 2-Bromo-5-hydroxy-4-methoxybenzenemethanol is a valuable branching point. While its reaction with thionyl chloride yields the target compound, this benzylic alcohol could also be subjected to other reagents to generate a library of related compounds with different functional groups at the benzylic position.

Mechanistic Insights into Synthesis Reactions

Understanding the underlying mechanisms is crucial for controlling the outcomes of the synthetic steps.

Understanding Reaction Pathways for Optimal Yield and Selectivity

The high regioselectivity of the bromination step is explained by the mechanism of electrophilic aromatic substitution. The reaction proceeds through a cationic intermediate known as an arenium ion or sigma complex. When the electrophile (Br⁺) attacks the 2-methoxyphenol ring, several potential arenium ions can form. The intermediate resulting from attack at the C4 position is the most stable because the positive charge can be delocalized through resonance onto both the hydroxyl and methoxy oxygen atoms. This superior stabilization energetically favors the reaction pathway leading to the 4-bromo product, ensuring high selectivity.

The final chlorination step, converting the benzylic alcohol to a benzyl (B1604629) chloride with thionyl chloride, is also a well-understood pathway that contributes to high yield. The alcohol's oxygen atom first attacks the sulfur of SOCl₂, forming a chlorosulfite ester intermediate and displacing a chloride ion. This transforms the hydroxyl group into an excellent leaving group. The chloride ion then attacks the benzylic carbon in a nucleophilic substitution reaction (likely Sₙ2), leading to the formation of the chloromethyl group, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion. This mechanism is efficient and avoids the potential side reactions associated with carbocation formation that can occur under other chlorinating conditions.

Advanced Research Applications

Role as a Synthetic Intermediate

The strategic placement of distinct functional groups on the phenol (B47542) ring makes 4-Bromo-5-(chloromethyl)-2-methoxyphenol a highly adaptable synthetic intermediate. Organic chemists can selectively target these groups to build molecular complexity through various reaction pathways.

Building Block for Complex Organic Molecules

Phenolic compounds are recognized as important and readily available building blocks for a multitude of organic transformations. mdpi.com The direct C-H functionalization of phenols is a powerful tool for synthesizing complex molecules for use in pharmaceuticals, agrochemicals, and functional materials. mdpi.com The structure of this compound offers several handles for chemical modification:

The phenolic hydroxyl group can undergo etherification or esterification, allowing for the attachment of other molecular fragments. nih.gov

The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This enables the introduction of a wide range of functionalities, including amines, thiols, cyanides, and azides, effectively linking the phenol core to other structures.

The bromo substituent on the aromatic ring is a key site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex bi-aryl systems or the introduction of acetylenic and olefinic moieties.

The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups.

This multi-functionality allows for a stepwise and controlled approach to the synthesis of elaborate organic molecules.

Precursor for Pharmacologically Relevant Scaffolds

While direct, widely published synthetic routes for major pharmaceuticals like Carvedilol and Bosutinib using this compound as a starting intermediate are not prominent in the literature, its structural motifs are highly relevant. The synthesis of complex pharmaceuticals often relies on precursors that share key features with this compound, such as a brominated guaiacol (B22219) (2-methoxyphenol) core. The behavior of bromine derivatives of guaiacol in various chemical reactions, such as nitration, has been a subject of study to understand their synthetic utility. uni.edu The presence of bromo and methoxy (B1213986) groups on a phenolic ring is a recurring theme in the development of bioactive compounds. Therefore, this compound represents a potentially valuable, though perhaps less conventional, starting point for novel synthetic routes to existing pharmacologically relevant scaffolds or for the creation of new analogue libraries for drug discovery.

Intermediate in Agrochemical Synthesis

Halogenated phenols and their derivatives are a well-established class of compounds in the agrochemical industry, frequently forming the basis of herbicides, fungicides, and pesticides. The presence of bromine and chlorine atoms in a molecule can significantly influence its biological activity. mdpi.com For example, studies on flavonoids have shown that the inclusion of bromine or chlorine atoms can enhance their antimicrobial properties. mdpi.com Although specific, large-scale applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in public literature, its structure is of clear interest. Its inherent reactivity and the known bioactivity of related bromophenols suggest its potential as an intermediate for the development of new agrochemical agents.

Contribution to Material Science Research

The reactivity of this compound also lends itself to applications in material science, particularly in the modification and synthesis of advanced polymers.

Functionalization of Polymeric Architectures

The functionalization of polymers is a key strategy for tailoring their physical and chemical properties for specific applications. The chloromethyl group present in this compound is a particularly effective functional handle for modifying existing polymers or synthesizing new ones. For instance, chloromethylated polymers can serve as substrates for subsequent chemical reactions, allowing for the grafting of various side chains. researchgate.net

Furthermore, molecules containing chloro-functional groups can act as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.org This would allow for the growth of polymer chains directly from the phenolic molecule, creating well-defined polymer architectures such as star polymers or polymer brushes on surfaces. The phenolic group itself also provides an attachment point for incorporation into polymer backbones through reactions like polyetherification. This makes the compound a candidate for creating functional polymers with tailored thermal, mechanical, or electronic properties.

Exploration in Bioactive Compound Research

There is a growing body of research into the biological activities of brominated phenolic compounds, largely inspired by the vast number of such molecules discovered in marine organisms, particularly red algae. nih.govmdpi.com These natural products exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects. nih.govmdpi.com

The interest in this compound in this context is based on its core structure, which is a brominated derivative of guaiacol. The degree and position of bromination on a phenolic ring can significantly impact its biological efficacy. mdpi.com Research has shown that bromophenols can act as potent enzyme inhibitors and antioxidants. nih.gov The presence of bromine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets. mdpi.com The exploration of synthetic bromophenols like this compound and its derivatives is a logical extension of this research, aiming to create novel compounds with potent and selective biological activities for potential therapeutic applications.

Antimicrobial Activity Studies and Spectrum Analysis

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the structural motifs present in the molecule are found in numerous compounds with established antimicrobial and anti-biofilm activities. The antimicrobial potential of phenolic compounds is well-known, and the introduction of halogen atoms, such as bromine, can enhance this activity.

Research into related methoxyphenol compounds, such as eugenol (B1671780) and vanillin, has demonstrated their efficacy against a range of foodborne pathogens and spoilage bacteria. mdpi.comnih.gov For instance, studies have shown that these compounds can inhibit the growth of bacteria like Staphylococcus aureus. mdpi.comnih.gov Similarly, derivatives of thymol (B1683141), another phenolic compound, have been investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, the chlorinated derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has exhibited direct antimicrobial effects and synergistic activity with existing antibiotics. nih.gov

Furthermore, the synthesis of chalcone (B49325) derivatives incorporating a 2-hydroxy-5-bromo-4-methoxy moiety has yielded compounds with moderate to good in vitro antibacterial and antifungal activity. ijprs.com These findings suggest that the combination of a halogenated phenol with a methoxy group, as seen in this compound, is a promising scaffold for the development of new antimicrobial agents. The chloromethyl group also offers a reactive handle for the synthesis of a diverse library of derivatives, which could be screened for a broad spectrum of antimicrobial activity.

Below is a table summarizing the antimicrobial activities of structurally related compounds.

| Compound/Derivative Class | Target Organisms | Observed Effect |

| Methoxyphenols (e.g., eugenol, vanillin) | Foodborne pathogens (e.g., S. aureus), Spoilage bacteria | Growth inhibition mdpi.comnih.gov |

| Chlorinated thymol derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial and anti-biofilm activity nih.gov |

| 2-hydroxy-5-bromo-4-methoxy chalconeimines | S. aureus, E. coli, P. aeruginosa, S. pyogenes, C. albicans, A. clavatus | Moderate to good antibacterial and antifungal activity ijprs.com |

Research into Antiproliferative Effects

The structural features of this compound are also prevalent in compounds investigated for their antiproliferative and anticancer properties. Natural bromophenols and their derivatives have been a source of interest for drug development due to their diverse biological activities, including anticancer effects. nih.gov Synthesized methylated and acetylated derivatives of natural bromophenols have demonstrated the ability to inhibit the viability and induce apoptosis in leukemia cells. nih.gov

Furthermore, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides have revealed that the presence of a bromo substitution can lead to potent cytotoxic compounds, particularly against human breast adenocarcinoma cells (MCF7). nih.gov Some of these compounds have been shown to act as tubulin inhibitors, arresting the cell cycle and inducing apoptosis. nih.gov While these molecules are more complex than this compound, they highlight the potential contribution of the bromo- and methoxy- substituted phenyl ring to antiproliferative activity.

The potential mechanism of action for such compounds can be varied. For instance, some indole-isatin hybrids have demonstrated potent antiproliferative activity by affecting the cell cycle. nih.gov The reactive chloromethyl group on this compound provides an avenue for synthesizing a wide array of derivatives that could be tested against various cancer cell lines to explore their potential as novel anticancer agents.

The table below presents findings on the antiproliferative effects of related compound classes.

| Compound/Derivative Class | Cell Line(s) | Key Findings |

| Methylated and acetylated bromophenols | Leukemia K562 cells | Inhibition of viability and induction of apoptosis nih.gov |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides (with bromo substitution) | Human breast adenocarcinoma (MCF7), HeLa, HT-29 | Potent cytotoxicity, tubulin polymerization inhibition nih.gov |

| Indole–isatin molecular hybrids | Various human cancer cell lines | Significant in vitro antiproliferative activity nih.gov |

Enzyme and Receptor Interaction Studies

Direct research into the specific enzyme and receptor interactions of this compound is limited. However, the molecule's structural components suggest several potential areas for investigation. The phenolic hydroxyl group can participate in hydrogen bonding, a key interaction in many enzyme active sites and receptor binding pockets. The bromo and methoxy substituents can influence the electronic and steric properties of the aromatic ring, potentially modulating binding affinity and selectivity.

For example, N-benzyltryptamines containing a 5-bromo-2-methoxybenzyl moiety have been synthesized and evaluated for their binding and functional activity at serotonin (B10506) 5-HT2 receptors. plos.org This indicates that the bromo-methoxyphenyl scaffold can be incorporated into molecules that interact with specific receptor subtypes.

The reactive chloromethyl group is of particular interest as it can act as an electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in enzyme active sites or on receptors. This could lead to irreversible inhibition, a property that can be exploited in the design of targeted therapeutic agents or chemical probes for activity-based protein profiling. Further research is warranted to explore the potential of this compound and its derivatives as inhibitors of specific enzymes or as ligands for various receptors.

Development of Analogs for Biological Probes

The chemical structure of this compound makes it a versatile scaffold for the development of biological probes. Biological probes are essential tools for visualizing and understanding complex biological processes in living systems. The development of fluorescent probes, in particular, has revolutionized cell biology and drug discovery.

The phenolic hydroxyl group and the chloromethyl group on this compound provide convenient handles for chemical modification. For instance, a fluorophore could be attached to the phenolic oxygen or could displace the chloride from the chloromethyl group. The bromine atom on the aromatic ring is also a valuable functional group for this purpose. It can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of functionalities, including fluorophores, biotin (B1667282) tags for affinity purification, or other reporter groups.

For example, fluorescein (B123965) derivatives bearing a bromine moiety have been synthesized to serve as key intermediates for creating more complex probes. mdpi.com The bromine atom allows for the subsequent introduction of different groups to tune the photophysical properties of the probe or to attach it to a specific targeting moiety. The development of analogs of this compound could lead to novel probes for imaging specific cellular components or for monitoring enzymatic activity in real-time.

| Functional Group | Potential Modification for Probe Development | Application |

| Phenolic Hydroxyl | Etherification with a fluorophore-containing alkyl halide | Fluorescent labeling |

| Chloromethyl Group | Nucleophilic substitution with a fluorescent amine or thiol | Site-specific labeling of biomolecules |

| Bromine Atom | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) | Introduction of diverse functional groups, including fluorophores and other reporters |

Structure Activity Relationship Sar and Molecular Design Principles

Correlation of Structural Modifications with Biological Response

The biological activity of phenolic compounds can be significantly influenced by the nature, position, and number of substituents on the aromatic ring. Key structural modifications and their general impact on biological responses are summarized below.

Halogenation: The introduction of halogen atoms, such as bromine and chlorine, can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its biological activity. nih.gov In some classes of compounds, halogenation can enhance potency. For instance, in the context of certain enzyme inhibitors, the substitution of a chlorine atom can lead to a more potent compound by occupying an empty hydrophobic pocket and establishing additional van der Waals interactions. drugdesign.org However, the effect is not always positive; in some bromophenol series, an increased number of bromo atoms did not enhance activity. nih.gov The position of the halogen is also critical, with meta-substitution on an anilino ring of certain kinase inhibitors leading to very potent compounds. drugdesign.org For some protein tyrosine kinase inhibitors, the activity contribution of halogens follows the order of Cl > Br > F (or I). nih.gov

Hydroxyl Groups: The number and position of hydroxyl groups are vital for the antioxidant activity of phenolic compounds. nih.gov An increase in the number of hydroxyl groups often correlates with increased radical scavenging activity. nih.gov The relative orientation of hydroxyl groups is also a key factor. nih.gov Furthermore, hydroxyl groups can act as crucial hydrogen bond donors in ligand-receptor interactions, anchoring the molecule to the active site of a biological target. frontiersin.org

Methoxy (B1213986) Groups: The presence of a methoxy group, as seen in 2-methoxyphenol derivatives, influences the electronic and steric properties of the molecule. nih.govresearchgate.net Methoxy substitution can affect the antioxidant and cytotoxic activities of phenolic compounds. nih.gov In a series of resveratrol (B1683913) derivatives, a 4'-methoxy derivative exhibited significantly higher anti-platelet activity compared to the parent compound. researchgate.net

Other Substituents: The introduction of various other functional groups can fine-tune the biological profile of a phenolic compound. For example, the chloromethyl group in 4-Bromo-5-(chloromethyl)-2-methoxyphenol is a reactive moiety that could potentially form covalent bonds with biological macromolecules, a strategy sometimes employed in the design of irreversible inhibitors.

A summary of the general effects of these structural modifications on biological activity is presented in the interactive table below.

| Structural Modification | General Effect on Biological Activity | Key Findings |

| Halogenation (Br, Cl) | Modulates lipophilicity, electronic properties, and metabolic stability. Can enhance potency by occupying hydrophobic pockets. nih.govdrugdesign.org | Chloro-substituted phenols showed stronger protein tyrosine kinase inhibitory activity than bromo-substituted ones in one study. nih.gov |

| Hydroxylation (-OH) | Increases antioxidant activity. Acts as a hydrogen bond donor in receptor binding. nih.govfrontiersin.org | The number of hydroxyl groups is a vital determinant of antioxidant activity in bromophenols. nih.gov |

| Methoxylation (-OCH3) | Influences electronic and steric properties. Can enhance specific biological activities. nih.govresearchgate.net | A 4'-methoxy derivative of resveratrol showed significantly increased anti-platelet activity. researchgate.net |

| Chloromethyl (-CH2Cl) | Potential for covalent bond formation with biological targets. | This reactive group can be a feature of irreversible inhibitors. |

Rational Design Strategies for Targeted Ligands

The rational design of ligands with specific biological profiles is a cornerstone of modern drug discovery. acs.orgnih.gov These strategies can be broadly categorized into ligand-based and structure-based approaches, both of which could be applied to the this compound scaffold.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods utilize the information from a set of known active molecules to develop a pharmacophore model. nih.gov This model defines the essential structural features and their spatial arrangement required for biological activity. For derivatives of this compound, a library of analogs could be synthesized and their activities evaluated. The resulting SAR data would be used to construct a pharmacophore model, which would then guide the design of new molecules with improved potency and selectivity. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the target protein is available, structure-based drug design can be employed. mdpi.com This approach involves docking candidate molecules into the active site of the target to predict their binding affinity and mode of interaction. mdpi.com For the this compound scaffold, computational docking studies could be performed against a variety of potential targets. This would allow for the optimization of the scaffold to enhance interactions with specific amino acid residues in the active site, for example, by modifying substituents to improve hydrophobic or hydrogen bonding interactions.

Designing for Selectivity and Polypharmacology: A significant challenge in drug design is achieving selectivity for the desired target to minimize off-target effects. acs.org Rational design can be used to "design out" unwanted activities by modifying the ligand to disfavor binding to anti-targets. acs.org Conversely, there is growing interest in "designed multiple ligands" (DMLs) that are intentionally designed to interact with multiple targets to achieve a synergistic therapeutic effect. acs.orgresearchgate.net

Mechanistic Understanding of Molecular Recognition

The biological effect of a molecule is predicated on its ability to be recognized by and interact with a specific biological target, typically a protein. nih.gov The molecular recognition of phenolic compounds is governed by a combination of non-covalent interactions. frontiersin.orgresearchgate.net

Hydrogen Bonds: The hydroxyl and methoxy groups of this compound can participate in hydrogen bonding. frontiersin.org The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in a protein's binding site. frontiersin.org

Hydrophobic Interactions: The aromatic ring of the phenol (B47542) is hydrophobic and can engage in hydrophobic interactions with non-polar regions of the binding site. frontiersin.org The bromo and chloromethyl substituents would further enhance the lipophilicity of the molecule, potentially strengthening these hydrophobic interactions. researchgate.net

Halogen Bonds: The bromine and chlorine atoms of this compound can also participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein.

The combination of these interactions dictates the binding affinity and specificity of the ligand for its target. Molecular modeling studies can provide insights into the specific interactions that are most important for the molecular recognition of a particular ligand-protein complex. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand might interact with a protein's active site.

Prediction of Binding Affinities

Binding affinity, often quantified by the binding energy, indicates the strength of the interaction between a ligand and its target. A lower binding energy typically suggests a more stable and favorable interaction. Molecular docking simulations for 4-Bromo-5-(chloromethyl)-2-methoxyphenol would calculate this value against various biological targets to predict its potential efficacy. As of now, no published studies provide specific binding affinity data for this compound.

Identification of Active Site Interactions

Beyond predicting binding strength, molecular docking identifies the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of a target protein's active site. This information is vital for understanding the mechanism of action. For this compound, such detailed interaction maps are not available in the literature.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide fundamental information about molecular stability and reactivity.

Elucidation of Molecular Stability and Reactivity

DFT can be used to calculate various molecular properties that describe stability and reactivity. This includes analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. While DFT studies have been performed on structurally similar bromo-phenol derivatives, specific calculations detailing the stability and reactivity of this compound are absent from the literature. dergipark.org.trdoi.org

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the distribution of electrons within a molecule. This can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such analyses are fundamental to understanding how a molecule will interact with other molecules. No specific electronic structure analyses for this compound have been published.

In Silico Methodologies for Compound Optimization

In silico methods are computational approaches used to rationalize and guide the modification of a lead compound to improve its properties, such as increasing its binding affinity or improving its pharmacokinetic profile. This can involve making targeted structural changes and re-evaluating the compound computationally before undertaking laboratory synthesis. There is currently no evidence of this compound being the subject of such computational optimization studies.

Conformational Analysis and Flexibility Assessments

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates how it can interact with biological targets. The conformational landscape of this compound is primarily determined by the rotational freedom of its substituent groups: the methoxy (B1213986) (-OCH3), hydroxyl (-OH), and chloromethyl (-CH2Cl) groups attached to the benzene (B151609) ring.

The flexibility of the molecule is largely centered around the rotation of the C-O bonds of the methoxy and hydroxyl groups, and the C-C bond of the chloromethyl group.

Key Rotational Dihedrals:

C(1)-C(2)-O-C(methoxy): Rotation around this bond determines the orientation of the methoxy group's methyl substituent relative to the aromatic ring.

C(ar)-C(chloromethyl)-Cl: Rotation around the C-C bond of the chloromethyl group influences the spatial positioning of the chlorine atom.

Density Functional Theory (DFT) calculations on similar substituted phenols have been used to determine stable conformations and the energy barriers between them. For instance, studies on other bromo-methoxy-phenols have investigated the planarity of the molecule and the preferred orientation of substituents. dergipark.org.tr It is reasonable to infer that for this compound, the lowest energy conformers would seek to minimize steric clashes between the bulky bromo and chloromethyl groups and the methoxy group.

Table 1: Predicted Conformational Preferences and Flexibility

| Feature | Description | Predicted Impact on this compound |

| Methoxy Group Orientation | The methyl group of the methoxy moiety can be oriented in the plane of the benzene ring (syn or anti) or out-of-plane. | The most stable conformation is likely to have the methyl group oriented away from the bulky adjacent bromo and chloromethyl groups to minimize steric repulsion. |

| Hydroxyl Group Rotation | The hydrogen of the hydroxyl group can rotate around the C-O bond. | Its orientation will be influenced by potential intermolecular hydrogen bonding in a given environment. |

| Chloromethyl Group Rotation | The chloromethyl group can rotate around the C-C bond connecting it to the aromatic ring. | This rotation is likely to have a relatively low energy barrier, allowing the chlorine atom to adopt various spatial positions, which could be significant for binding to a biological target. |

Theoretical Pharmacophore Mapping

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. patsnap.comfiveable.me A pharmacophore model for this compound would highlight the key features responsible for its potential molecular recognition by a biological target.

Based on its chemical structure, the following pharmacophoric features can be identified for this compound:

Hydrogen Bond Donor (HBD): The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The oxygen atoms of both the hydroxyl and methoxy groups can act as hydrogen bond acceptors.

Aromatic Ring (AR): The substituted benzene ring provides a hydrophobic core and can engage in π-π stacking or hydrophobic interactions.

Hydrophobic/Halogen Feature (HY/X): The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction, or contribute to hydrophobic interactions. The chloromethyl group also adds to the hydrophobic character.

A theoretical pharmacophore model can be constructed by defining the spatial relationships (distances and angles) between these features. The flexibility of the molecule, as determined by conformational analysis, is critical in defining the possible arrangements these features can adopt.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Functional Group(s) | Potential Interaction Type |

| Hydrogen Bond Donor | Hydroxyl (-OH) | Donating a hydrogen bond to an acceptor group on a target protein. |

| Hydrogen Bond Acceptor | Hydroxyl (-OH), Methoxy (-OCH3) | Accepting a hydrogen bond from a donor group on a target protein. |

| Aromatic Ring | Phenyl Ring | π-π stacking, hydrophobic interactions. |

| Halogen Bond Donor | Bromo (-Br) | Interaction with a nucleophilic region on a target. |

| Hydrophobic Center | Phenyl Ring, Chloromethyl (-CH2Cl) | van der Waals forces, hydrophobic interactions. |

The development of a predictive pharmacophore model would typically involve aligning a set of known active molecules and identifying common features (ligand-based) or analyzing the interactions of a ligand within the binding site of a known protein target (structure-based). patsnap.com In the absence of specific biological activity data for this compound, a hypothetical pharmacophore can be proposed based on its constituent functional groups, providing a foundation for virtual screening efforts to identify potential protein targets.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation in Complex Systems

Spectroscopy is an indispensable tool in chemical analysis, offering detailed insights into the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 4-Bromo-5-(chloromethyl)-2-methoxyphenol, NMR analysis in deuterated chloroform (B151607) (CDCl₃) reveals a distinct set of signals corresponding to each unique proton and carbon atom in the molecule. In the ¹H NMR spectrum, the aromatic protons appear as singlets at δ 7.05 and 7.00 ppm. The phenolic hydroxyl proton gives rise to a singlet at 5.65 ppm, while the benzylic protons of the chloromethyl group and the protons of the methoxy (B1213986) group are observed at 4.60 ppm and 3.85 ppm, respectively.

The ¹³C NMR spectrum provides complementary information, identifying the carbon skeleton. The spectrum shows signals for the eight distinct carbon environments within the molecule, confirming the substitution pattern of the benzene (B151609) ring and the presence of the chloromethyl and methoxy functional groups.

¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.05 | Singlet | 1H | Aromatic H |

| 7.00 | Singlet | 1H | Aromatic H |

| 5.65 | Singlet | 1H | Phenolic OH |

| 4.60 | Singlet | 2H | -CH₂Cl |

¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.3 | Aromatic C-O |

| 145.2 | Aromatic C-O |

| 129.4 | Aromatic C-CH₂Cl |

| 116.6 | Aromatic C-Br |

| 115.1 | Aromatic C-H |

| 113.4 | Aromatic C-H |

| 56.3 | -OCH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While specific experimental IR data for this compound is not detailed in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure.

Key expected absorptions would include a broad band in the 3550-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenol (B47542) group. The C-H stretching of the aromatic ring would appear around 3100-3000 cm⁻¹, while the methoxy and chloromethyl C-H stretches would be observed in the 2950-2850 cm⁻¹ range. Aromatic C=C ring stretching vibrations typically result in sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O stretching for the aryl ether and phenol would be visible in the 1260-1000 cm⁻¹ region. Finally, absorptions corresponding to the C-Br and C-Cl bonds would be found in the fingerprint region, typically below 800 cm⁻¹.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method yields precise data on bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the molecular structure.

For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the precise spatial orientation of its substituents. Furthermore, this technique is uniquely capable of elucidating the packing of molecules in the crystal lattice and identifying key intermolecular interactions. Potential interactions for this molecule include hydrogen bonding involving the phenolic hydroxyl group, as well as dipole-dipole and halogen bonding interactions involving the bromine and chlorine atoms. Although the compound is described as colorless crystals, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates have not been published in the surveyed scientific literature.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a rapid and effective method for these purposes. For this compound, a specific TLC method has been reported using a mobile phase of petroleum ether and ethyl acetate (B1210297) in a 90:10 ratio. In this system, the compound exhibits a retention factor (Rƒ) of 0.5, allowing for its clear separation from starting materials or byproducts. This technique is particularly useful for monitoring the synthesis reaction, which involves the conversion of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol to the final product.

For more rigorous quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods. An HPLC method, likely employing a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient and UV detection, would be suitable for determining the purity of this compound with high accuracy. Similarly, GC, given the compound's likely volatility, could also be employed for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Q & A

Q. What are the established synthetic routes for 4-bromo-5-(chloromethyl)-2-methoxyphenol, and what analytical methods validate its purity?

The synthesis often involves protecting group strategies to stabilize reactive phenolic hydroxyl groups. For example, isopropyl ethers are used to protect phenolic moieties during Friedel-Crafts acylation, followed by deprotection and functionalization steps . Key analytical methods include:

- NMR Spectroscopy : H and C-NMR in CDCl confirm structural integrity, with chemical shifts for the bromo (δ ~4.8–5.2 ppm) and chloromethyl (δ ~4.3–4.6 ppm) groups being critical .

- Thin-Layer Chromatography (TLC) : Precoated silica plates (e.g., Merck F254) with UV/phosphomolybdic acid staining monitor reaction progress .

- Melting Point Analysis : Determined via Kofler apparatus to assess crystalline purity .

Q. What safety protocols are recommended for handling this compound?

While direct toxicity data for this compound is limited, structural analogs (e.g., chloromethyl ethers) are carcinogenic and require stringent precautions :

- Ventilation : Use fume hoods to avoid inhalation.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under argon, away from ignition sources .

Advanced Research Questions

Q. How can reaction yields be optimized during its synthesis?

Critical factors include:

- Protecting Group Selection : Isopropyl ethers minimize side reactions during acylation .

- Reaction Atmosphere : Argon prevents oxidation of sensitive intermediates .

- Purification : Medium-Pressure Liquid Chromatography (MPLC) with SiO stationary phases resolves closely eluting byproducts . Contradictions in yield optimization may arise from solvent polarity effects; for example, CHCl vs. DCM may alter reaction kinetics.

Q. What mechanistic insights explain the reactivity of the chloromethyl group?

The chloromethyl (–CHCl) group undergoes nucleophilic substitution (S2) with amines or thiols, enabling derivatization. Computational studies (e.g., DFT) can model transition states, while kinetic experiments (e.g., varying nucleophile concentration) validate mechanisms. Evidence from benzothiazole analogs suggests steric hindrance from the methoxy group slows reactivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Q. What role does this compound play in synthesizing bioactive analogs?

It serves as a precursor for galanthamine-like alkaloids via oxidative cyclization. For example, coupling with 4-hydroxybenzyl derivatives generates tetracyclic frameworks relevant to acetylcholinesterase inhibitors . Recent studies highlight its utility in constructing fluorinated benzothiazoles for anticancer screening .

Methodological Challenges and Solutions

Q. How can solubility issues be addressed during in vitro assays?

The compound’s solubility in polar aprotic solvents (e.g., DMSO, methanol) is limited. Strategies include:

Q. What advanced techniques resolve spectral overlaps in NMR characterization?

Q. How can contamination by bis(chloromethyl) ether be mitigated?

Though not directly reported for this compound, stringent quality control via GC-MS is advised, as chloromethyl groups may form toxic ethers under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.